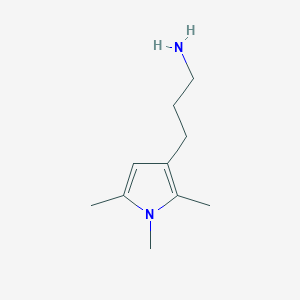

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine

Description

3-(1,2,5-Trimethyl-1H-pyrrol-3-yl)propan-1-amine is a tertiary amine derivative featuring a pyrrole ring substituted with three methyl groups at positions 1, 2, and 3. Its molecular formula is C₁₀H₁₈N₂, with a molecular weight of 166.27 g/mol, and it is registered under CAS number 1000504-85-7 . The compound’s structure combines a flexible propan-1-amine chain with a sterically hindered trimethylpyrrole moiety, which influences its electronic properties and reactivity.

Properties

IUPAC Name |

3-(1,2,5-trimethylpyrrol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-8-7-10(5-4-6-11)9(2)12(8)3/h7H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTUGOCSYFTTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000504-85-7 | |

| Record name | 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Structural Information

The compound is characterized by the following structural details:

- Molecular Formula : C10H18N2

- IUPAC Name : 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine

- SMILES Notation : CC1=CC(=C(N1C)C)CCCN

- InChI Key : RXTUGOCSYFTTIS-UHFFFAOYSA-N

Medicinal Chemistry

The compound's pyrrole ring structure is significant in medicinal chemistry as it serves as a scaffold for designing new therapeutic agents. Research has indicated that compounds containing pyrrole moieties exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can possess significant antimicrobial activity against various pathogens .

- Antiviral Activity : The compound is being explored for its potential antiviral properties, making it a candidate for further drug development .

Biological Research

In biological studies, this compound has been investigated for:

- Mechanisms of Action : The interaction of the compound with specific molecular targets such as enzymes and receptors can modulate biological pathways. Understanding these interactions can lead to insights into its therapeutic potential .

Industrial Applications

In the industrial sector, the compound is utilized for:

- Synthesis of Specialty Chemicals : Its unique structure allows it to be used as a building block in the synthesis of more complex heterocyclic compounds. This application is critical in the production of specialty chemicals and materials .

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial and antiviral drug development |

| Biological Research | Mechanistic studies on enzyme interactions |

| Industrial Applications | Synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Propan-1-amine Backbone

The propan-1-amine backbone serves as a common scaffold for diverse functionalized compounds. Key comparisons include:

Structural and Functional Differences

In contrast, the imidazole substituent in 3-(1H-imidazol-1-yl)propan-1-amine offers a strong donor site for metal binding, as seen in bispidinone complexes . Triethoxysilyl-substituted propan-1-amine () enables covalent bonding to silica-based materials, a property absent in the target compound.

Steric Hindrance :

- The 1,2,5-trimethyl substitution on the pyrrole ring introduces significant steric bulk, which may limit accessibility in certain reactions compared to smaller substituents like methylpyrazole .

Synthetic Utility: Compounds like 3-(triethoxysilyl)propan-1-amine are synthesized via Paal–Knorr reactions with high yields (77–91%), suggesting that similar methods could apply to the target compound . The synthesis of bispidinones from 3-(1H-imidazol-1-yl)propan-1-amine involves acid-catalyzed reactions with paraformaldehyde and piperidones, highlighting the versatility of propan-1-amine derivatives in multi-step syntheses .

Analytical Characterization

- Techniques: Common methods for characterizing these compounds include NMR, IR spectroscopy, and elemental analysis, as demonstrated for bispidinones and graphene-functionalized derivatives .

- Purity Standards :

- Purity levels for analogs range from 95% to 100%, as seen in β-cyclodextrin complexes and pharmaceutical impurities .

Biological Activity

3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine, a compound with the molecular formula C10H18N2 and a molecular weight of 166.27 g/mol, has garnered interest in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is synthesized through the alkylation of a pyrrole derivative, commonly using 1,2,5-trimethylpyrrole and an alkylating agent like 3-bromopropan-1-amine under basic conditions. This method allows for the formation of the desired amine compound efficiently.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions that influence the activity of these targets. The specific pathways depend on the biological context in which the compound is utilized .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 200 nM .

Neurotrophic Effects

In studies involving neuronal cultures, compounds derived from this class have demonstrated neurotrophic activities. These effects include promoting neurite outgrowth in cortical neurons from fetal rats, suggesting potential applications in neurodegenerative disease therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Case Studies

Recent studies have focused on evaluating the antibacterial properties of various derivatives of pyrrole compounds. In one study, a series of compounds were tested against E. coli and S. aureus, revealing that modifications to the pyrrole structure significantly impacted their inhibitory concentrations (IC50). For example:

| Compound | IC50 (µM) against E. coli | IC50 (µM) against S. aureus |

|---|---|---|

| Compound A | 0.2 | 0.14 |

| Compound B | 0.55 | 0.9 |

| Compound C | 0.8 | 0.6 |

These findings underscore the importance of structural modifications in enhancing antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.